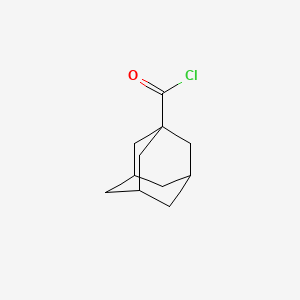

1-Adamantanecarbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBQYWIOHFTKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175108 | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-72-6 | |

| Record name | 1-Adamantanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanecarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Adamantanecarbonyl chloride synthesis from 1-adamantanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantanecarbonyl chloride is a key intermediate in the synthesis of a wide range of pharmaceutical and specialty chemical compounds.[1] Its rigid, three-dimensional adamantane (B196018) cage structure imparts unique properties such as high stability and lipophilicity to the resulting molecules.[1] This technical guide provides an in-depth overview of the synthesis of this compound from 1-adamantanecarboxylic acid, focusing on common laboratory-scale methodologies. Detailed experimental protocols, a comparative analysis of reagents, and relevant analytical data are presented to assist researchers in the efficient and safe production of this versatile building block.

Introduction

This compound, also known as 1-adamantoyl chloride, is a reactive acyl chloride derivative of 1-adamantanecarboxylic acid.[1] The conversion of the carboxylic acid to the more reactive acyl chloride is a fundamental transformation in organic synthesis, enabling subsequent reactions such as amidation and esterification.[2][3] The primary methods for this conversion involve the use of chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5] This guide will detail the synthesis, including reaction mechanisms, experimental procedures, and characterization of the final product.

Synthetic Methodologies

The synthesis of this compound is most commonly achieved by reacting 1-adamantanecarboxylic acid with an excess of a chlorinating agent. The two most prevalent and effective reagents for this transformation are thionyl chloride and oxalyl chloride.

Reaction with Thionyl Chloride

The reaction of 1-adamantanecarboxylic acid with thionyl chloride is a widely used method for the preparation of this compound.[5][6] The reaction proceeds by nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.[4]

Reaction Scheme:

Caption: Reaction of 1-Adamantanecarboxylic Acid with Thionyl Chloride.

Reaction with Oxalyl Chloride

Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides.[5][7] The reaction with oxalyl chloride is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl), which simplifies purification.[5] A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to facilitate the reaction.

Reaction Scheme:

Caption: Reaction of 1-Adamantanecarboxylic Acid with Oxalyl Chloride.

Experimental Protocols

Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides.[4][5]

Materials:

-

1-Adamantanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Rotary evaporator

-

Standard glassware for reflux under anhydrous conditions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), place 1-adamantanecarboxylic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) and a minimal amount of anhydrous solvent if necessary to ensure stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.

Synthesis using Oxalyl Chloride

This protocol is based on a general method for the preparation of acyl chlorides using oxalyl chloride.[5]

Materials:

-

1-Adamantanecarboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Standard glassware for reaction under an inert atmosphere

Procedure:

-

To a suspension of 1-adamantanecarboxylic acid in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (typically 1.5-2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution stops and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly or purified by vacuum distillation or recrystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2094-72-6 | [1][8] |

| Molecular Formula | C₁₁H₁₅ClO | [1][9] |

| Molecular Weight | 198.69 g/mol | [1][9] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 49-51 °C | |

| Boiling Point | 135-136 °C at 10 mmHg |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (in CCl₄) | Chemical shifts for adamantane protons | [10] |

| ¹³C NMR | Adamantane and carbonyl carbon signals | [11] |

| IR Spectrum | Strong C=O stretch characteristic of acyl chlorides | [9] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern | [9] |

Experimental Workflow and Logic

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: General workflow for the synthesis of this compound.

Safety Considerations

Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that react violently with water.[4][5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The gaseous byproducts (HCl, SO₂, CO, CO₂) are also toxic and should be properly trapped.

Conclusion

The synthesis of this compound from 1-adamantanecarboxylic acid is a straightforward and efficient process when conducted with the appropriate reagents and precautions. Both thionyl chloride and oxalyl chloride are effective chlorinating agents for this transformation. The choice of reagent may depend on the desired reaction conditions and the scale of the synthesis. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize and characterize this important chemical intermediate for applications in drug discovery and materials science.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. Oxalyl Chloride [commonorganicchemistry.com]

- 6. dakenchem.com [dakenchem.com]

- 7. datapdf.com [datapdf.com]

- 8. This compound | C11H15ClO | CID 98915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Adamantanecarboxylic acid chloride [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(2094-72-6) 13C NMR [m.chemicalbook.com]

1-Adamantanecarbonyl Chloride: A Technical Guide for Researchers

CAS Number: 2094-72-6

Synonyms: 1-Adamantoyl chloride, Adamantane-1-carboxylic acid chloride, Tricyclo[3.3.1.1(3,7)]decane-1-carbonyl chloride, 1-Adamantanecarboxylic acid chloride, 1-Chlorocarbonyladamantane

Introduction

1-Adamantanecarbonyl chloride is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional adamantane (B196018) cage imparts unique properties such as high lipophilicity, metabolic stability, and a defined spatial orientation to molecules.[3][4] These characteristics have led to its incorporation into numerous drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[5][6][7] This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a pungent odor.[8] It is highly reactive, particularly towards nucleophiles, and is sensitive to moisture.[8] Care should be taken to handle this compound under anhydrous conditions to prevent hydrolysis to 1-adamantanecarboxylic acid.

| Property | Value | Reference(s) |

| CAS Number | 2094-72-6 | [9] |

| Molecular Formula | C₁₁H₁₅ClO | [9] |

| Molecular Weight | 198.69 g/mol | [9] |

| Appearance | White to almost white crystalline solid | [8] |

| Melting Point | 49-51 °C | |

| Boiling Point | 135-136 °C at 10 mmHg | |

| Solubility | Decomposes in water; Soluble in toluene (B28343) | [8] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Characteristic signals for adamantyl protons typically appear in the range of 1.7-2.1 ppm. | [10] |

| ¹³C NMR | Adamantane cage carbons appear at approximately 28, 36, and 38 ppm. The carbonyl carbon is significantly downfield. | [11][12] |

| IR Spectroscopy | A strong carbonyl (C=O) stretching band is observed at a high frequency, typically around 1775-1810 cm⁻¹, characteristic of an acid chloride. | [13][14] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reaction of 1-adamantanecarboxylic acid with thionyl chloride (SOCl₂).[15] This reaction effectively converts the carboxylic acid into the more reactive acyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported synthesis.[15]

Materials:

-

1-Adamantanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-adamantanecarboxylic acid (e.g., 25.0 g, 0.126 mol) in toluene (32 ml).

-

Heat the suspension to 70 °C with stirring.

-

Slowly add thionyl chloride (e.g., 19.6 g, 0.164 mol) dropwise to the heated suspension.

-

Maintain the reaction mixture at 70 °C and continue stirring for 8 hours.

-

After the reaction is complete, remove the excess thionyl chloride as an azeotrope with toluene under reduced pressure.

-

Cool the resulting mixture to -15 °C to induce crystallization.

-

Filter the pale yellow needles and dry them in a stream of inert gas to obtain this compound.

Applications in Organic Synthesis

This compound is a key reagent for introducing the adamantyl moiety into organic molecules, primarily through acylation reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively.[16] It is also utilized in Friedel-Crafts acylation reactions to form C-C bonds with aromatic compounds.

Experimental Protocol: Synthesis of N-Substituted 1-Adamantanecarboxamides

This protocol provides a general procedure for the synthesis of amides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Triethylamine (B128534) (Et₃N) or Pyridine (as a base)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude amide, which can be further purified by column chromatography or recrystallization.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542)

This is a representative protocol for the Friedel-Crafts acylation of an activated aromatic ring, adapted from a general procedure.[17]

Materials:

-

This compound

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with an addition funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM from the addition funnel.

-

Following this, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product, which can be purified by column chromatography.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules. Its unique adamantane scaffold provides a powerful tool for modulating the physicochemical properties of compounds, a strategy widely employed in drug discovery and materials science. The protocols outlined in this guide provide a foundation for the synthesis and application of this important chemical intermediate. Researchers should always adhere to strict safety precautions when handling this reactive and corrosive compound.

References

- 1. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 3. benchchem.com [benchchem.com]

- 4. connectsci.au [connectsci.au]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C11H15ClO | CID 98915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound(2094-72-6) 13C NMR spectrum [chemicalbook.com]

- 12. kbfi.ee [kbfi.ee]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. 1-Adamantanecarboxylic acid chloride [webbook.nist.gov]

- 15. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 16. researchgate.net [researchgate.net]

- 17. websites.umich.edu [websites.umich.edu]

A Technical Guide to the Solubility of 1-Adamantanecarbonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantanecarbonyl chloride is a key intermediate in organic synthesis, particularly valued in the pharmaceutical industry for its role in creating stable and functional active pharmaceutical ingredients (APIs).[1] Its utility in synthetic processes is fundamentally linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the known solubility of this compound, addresses the challenges posed by its high reactivity, and outlines a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound, also known as 1-adamantoyl chloride, is a white crystalline solid with the chemical formula C₁₁H₁₅ClO.[1] Its rigid, three-dimensional adamantane (B196018) cage structure imparts unique properties to molecules that incorporate it, often enhancing thermal stability and lipophilicity. As an acyl chloride, it is highly reactive, particularly towards nucleophiles. This reactivity is central to its synthetic utility but also presents challenges for handling and solubility determination.

The primary challenge is its vigorous and violent reaction with water, leading to hydrolysis into adamantane-1-carboxylic acid and hydrochloric acid.[2] This moisture sensitivity necessitates that all solubility experiments are conducted under strictly anhydrous conditions. Similarly, it will react with protic solvents like alcohols.

Solubility of this compound: A Qualitative Overview

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments consistently describe it as soluble in a range of common aprotic organic solvents. This solubility is crucial for its application in reactions like Friedel-Crafts acylations and the synthesis of amide and ester derivatives.[1] The available qualitative data is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility/Reactivity | Reference |

| Water | Reacts violently; insoluble. | [3] |

| Chloroform (CHCl₃) | Soluble | |

| Dichloromethane (CH₂Cl₂) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Toluene | Soluble (inferred from use as a reaction solvent) | [4] |

| Benzene | Soluble (inferred from use as a reaction solvent) | [4] |

| Hexane | Soluble (inferred from use as a reaction solvent) | [4] |

| Heptane | Soluble (inferred from use as a reaction solvent) | [4] |

| Dimethylformamide (DMF) | Soluble (inferred from use as a reaction solvent) | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble (inferred from use as a reaction solvent) | [4] |

| Methanol | Reacts to form methyl 1-adamantanecarboxylate. | |

| Ethanol | Reacts to form ethyl 1-adamantanecarboxylate. |

Experimental Protocol for Quantitative Solubility Determination

Due to the reactive nature of this compound, the "shake-flask" method is a suitable standard procedure for determining its equilibrium solubility in a given aprotic organic solvent. This method involves equilibrating a surplus of the solute with the solvent and then measuring the concentration of the dissolved substance in a saturated solution.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of choice (e.g., HPLC grade, dried over molecular sieves)

-

Oven-dried glassware (e.g., screw-cap vials, volumetric flasks, syringes)

-

Inert gas supply (e.g., nitrogen or argon)

-

Temperature-controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

Quantitative analytical instrument (e.g., HPLC-UV, GC-FID)

3.2. Procedure

-

Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator under an inert atmosphere. The chosen organic solvent must be anhydrous.

-

Sample Preparation: Under an inert atmosphere (e.g., in a glove box), add an excess amount of this compound to a pre-weighed, dry vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the anhydrous organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sample Extraction: Carefully draw a sample of the supernatant using a dry, inert syringe. Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved solid particles.

-

Dilution: Immediately dilute a known volume of the filtered, saturated solution with the same anhydrous solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

3.3. Safety Precautions

-

This compound is corrosive and causes burns.[5] It reacts with moisture to produce HCl gas. All handling should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Work under strictly anhydrous conditions to prevent violent reactions and sample degradation.

Visualization of Experimental and Logical Workflows

4.1. Synthesis of this compound

The compound is typically synthesized from adamantane-1-carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: Synthesis of this compound.

4.2. Solubility Determination Workflow

A logical workflow for determining the solubility of a reactive compound like this compound is essential for obtaining reliable and reproducible results.

Caption: Workflow for Solubility Determination.

Conclusion

While precise quantitative solubility data for this compound remains sparse in the literature, its qualitative solubility in a variety of aprotic organic solvents is well-established, enabling its widespread use in synthesis. The high reactivity of the acyl chloride group, especially its moisture sensitivity, is the most critical factor to consider when handling this compound. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantitatively determine its solubility in specific solvents of interest, ensuring accurate and reproducible data for process development and optimization in pharmaceutical and chemical research.

References

Introduction: The Unique Profile of the 1-Adamantyl Group

An In-depth Technical Guide to the Steric Effects of the Adamantyl Group in Reactions

Audience: Researchers, scientists, and drug development professionals.

The 1-adamantyl group, a rigid, diamondoid hydrocarbon cage (C₁₀H₁₅), presents a unique combination of properties that make it a powerful tool in molecular design.[1] Its three-dimensional structure is exceptionally bulky and conformationally locked, providing a predictable and significant steric footprint.[1] Beyond its sheer size, the adamantyl group is highly lipophilic, a property frequently exploited in medicinal chemistry to enhance membrane permeability and modulate drug-receptor interactions.[1][2] This guide provides a detailed examination of the steric influence of the adamantyl group on chemical reactivity and material properties, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Quantitative Measures of Steric Bulk

The steric demand of the 1-adamantyl group has been quantified using various parameters, which consistently demonstrate its substantial size, often exceeding that of the commonly used bulky tert-butyl group.[1] These parameters are crucial for predicting the group's influence on reaction rates and equilibria.

| Steric Parameter | Symbol | Value for 1-Adamantyl | Comparison Group (Value) |

| Charton Steric Parameter | ν | 1.33 | tert-Butyl (1.24) |

| Cone Angle (for PAd₃ ligand) | θ | 167° | P(t-Bu)₃ (182°) |

| A-Value (Conformational) | A | >4.5 kcal/mol (Estimated) | tert-Butyl (>4.5 kcal/mol) |

| Taft Steric Parameter | Eₛ | Not readily available | tert-Butyl (-1.54) |

Table 1: Comparison of steric parameters for the 1-adamantyl group and the tert-butyl group. Data sourced from BenchChem.[1]

Influence on Reaction Mechanisms and Reactivity

The defining characteristic of the adamantyl group is its profound steric hindrance, which can dramatically alter the pathways and rates of chemical reactions.

Nucleophilic Substitution Reactions: A Tale of Two Blocked Pathways

The adamantyl cage structure imposes severe geometric constraints that effectively inhibit both Sₙ2 and Sₙ1 reaction pathways at the bridgehead carbon.

-

Sₙ2 Reactions: The bimolecular Sₙ2 mechanism requires a backside attack by the nucleophile. The cage structure of the adamantyl group completely shields the back of the bridgehead carbon, making this trajectory of approach impossible.[1] Consequently, Sₙ2 reactions at a 1-adamantyl position are effectively inhibited.[1]

-

Sₙ1 Reactions: While the formation of a tertiary carbocation is generally favorable, the 1-adamantyl cation is destabilized because it cannot achieve the ideal trigonal planar geometry due to the rigid cage structure.[1] This inability to flatten strains the system, raising the activation energy for carbocation formation. Therefore, Sₙ1 reactions are also significantly slowed.[1][3]

The steric inhibition of these pathways is quantitatively demonstrated in solvolysis reactions.

| Substrate | Solvent System | Relative Rate of Solvolysis | Reference |

| tert-Butyl Bromide | 80% Ethanol/Water | 1 | BenchChem[1] |

| 1-Bromoadamantane (B121549) | 80% Ethanol/Water | ~1 x 10⁻³ | BenchChem[1] |

| tert-Butyl Bromide | Ethanol | 1 | BenchChem[1] |

| 1-Bromoadamantane | Ethanol | ~3.3 x 10⁻⁴ | BenchChem[1] |

Table 2: Relative solvolysis rates comparing 1-bromoadamantane and tert-butyl bromide, highlighting the dramatic rate decrease due to the adamantyl cage.

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 1-Adamantanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantanecarbonyl chloride is a key synthetic intermediate prized for the introduction of the bulky and rigid adamantyl moiety into molecular structures, a common strategy in medicinal chemistry and materials science to enhance pharmacokinetic properties and material stability. The reactivity of this compound is dominated by the electrophilic character of its carbonyl carbon. This technical guide provides a comprehensive analysis of this electrophilicity, consolidating available spectroscopic data, outlining detailed experimental protocols for its quantification, and presenting reaction pathways. While specific kinetic and computational data for this compound are not extensively published, this guide furnishes the foundational knowledge and methodologies for researchers to assess its reactivity profile in various applications.

Introduction

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic attributed to the high electrophilicity of the carbonyl carbon.[1] This reactivity is a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]

This compound combines this inherent reactivity of the acyl chloride functional group with the unique steric and electronic properties of the adamantyl cage.[2] The adamantane (B196018) group is a bulky, rigid, and lipophilic three-dimensional structure that can influence the reactivity of the attached carbonyl group and the properties of the resulting products.[2] Understanding the electrophilicity of the carbonyl carbon in this compound is crucial for predicting its reaction kinetics, optimizing reaction conditions, and designing novel molecules in drug discovery and materials science.[3]

Physicochemical and Spectroscopic Data

The electrophilicity of the carbonyl carbon can be indirectly assessed through various physicochemical and spectroscopic parameters.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅ClO | [4] |

| Molecular Weight | 198.69 g/mol | [4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 49-51 °C | [5] |

| Boiling Point | 135-136 °C at 10 mmHg | |

| ¹³C NMR (Carbonyl C) | Expected in the range of 170-185 ppm | [6] |

| Infrared (IR) Spectrum | A strong C=O stretching band is characteristic. | [7] |

Note: The precise ¹³C NMR chemical shift for the carbonyl carbon of this compound is not explicitly available in the reviewed literature, but it is expected to fall within the typical range for acyl chlorides.[6][8] A higher chemical shift value (further downfield) generally correlates with increased electrophilicity of the carbonyl carbon.[6]

Synthesis of this compound

This compound is typically synthesized from 1-adamantanecarboxylic acid. The most common method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 1-Adamantanecarboxylic Acid

This protocol is a general procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

-

1-Adamantanecarboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap for acidic gases

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-adamantanecarboxylic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature with stirring.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitoring by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch is recommended).

-

Allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic vapors.

-

The resulting crude this compound can be used directly for subsequent reactions or purified by distillation under reduced pressure.

Reactivity and Electrophilicity of the Carbonyl Carbon

The high electrophilicity of the carbonyl carbon in this compound drives its reactivity towards a wide range of nucleophiles. The general mechanism is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate.

General Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Nucleophilic Acyl Substitution Mechanism.

Quantification of Electrophilicity through Reaction Kinetics

Experimental Protocol: Measuring the Rate of Aminolysis of this compound

This protocol outlines a general method for determining the rate of reaction between this compound and a primary or secondary amine.

Materials:

-

This compound

-

A selected amine (e.g., aniline (B41778) or benzylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to act as a scavenger for the HCl byproduct

-

Internal standard for chromatographic analysis (e.g., a stable, non-reactive compound with a distinct retention time)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Thermostated reaction vessel

-

Syringes and volumetric glassware

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.

-

Prepare a stock solution of the amine of known concentration in the same solvent.

-

Prepare a stock solution of the non-nucleophilic base of known concentration.

-

Prepare a stock solution of the internal standard.

-

-

Reaction Setup:

-

In a thermostated reaction vessel, combine the amine solution, the base solution, and the internal standard solution.

-

Allow the mixture to equilibrate to the desired reaction temperature.

-

-

Initiation and Monitoring of the Reaction:

-

Initiate the reaction by rapidly adding a known volume of the this compound stock solution to the amine mixture with vigorous stirring.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction. Quenching can be achieved by adding the aliquot to a vial containing a reagent that will rapidly consume the remaining this compound (e.g., a large excess of a highly reactive amine or an alcohol).

-

-

Analysis:

-

Analyze the quenched samples by HPLC or GC.

-

Determine the concentration of the reactant amine or the product amide at each time point by comparing their peak areas to that of the internal standard.

-

-

Data Analysis:

-

Plot the concentration of the amine versus time.

-

The initial rate of the reaction can be determined from the initial slope of this curve.

-

By performing the experiment with varying initial concentrations of the reactants, the rate law and the rate constant for the reaction can be determined. The second-order rate constant provides a quantitative measure of the electrophilicity of the carbonyl carbon in this compound towards the chosen amine.

-

Factors Influencing the Electrophilicity and Reactivity

Several factors contribute to the electrophilicity of the carbonyl carbon in this compound:

-

Inductive Effects: The chlorine and oxygen atoms are highly electronegative and withdraw electron density from the carbonyl carbon, increasing its partial positive charge and thus its electrophilicity.

-

Resonance: While the lone pairs on the chlorine atom can participate in resonance with the carbonyl group, this effect is generally weak for acyl chlorides due to poor orbital overlap between the 2p orbital of carbon and the 3p orbital of chlorine. This limited resonance stabilization of the acyl chloride contributes to its high reactivity.

-

Steric Hindrance: The bulky adamantyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric effect may lead to slower reaction rates compared to less hindered acyl chlorides, especially with bulky nucleophiles. The rigid nature of the adamantyl cage prevents conformational changes that might otherwise facilitate nucleophilic attack.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates the second step of the nucleophilic acyl substitution mechanism (the elimination step from the tetrahedral intermediate).

Conclusion

The electrophilicity of the carbonyl carbon is the cornerstone of the chemical reactivity of this compound. This property, governed by a combination of inductive, resonance, and steric effects, makes it a highly effective acylating agent for the synthesis of a wide array of adamantane-containing molecules. While specific quantitative kinetic and computational data for this particular molecule are not extensively documented in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to quantitatively assess its electrophilicity. Such an understanding is paramount for the rational design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials science sectors. The methodologies outlined herein for synthesis and kinetic analysis offer a clear path for generating the data required for advanced research and development involving this versatile building block.

References

- 1. studymind.co.uk [studymind.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H15ClO | CID 98915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adamantanecarbonyl chloride | CAS#:2094-72-6 | Chemsrc [chemsrc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Adamantanecarboxylic acid chloride [webbook.nist.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Adamantane Core: A Scaffold for Exceptional Thermal Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, diamondoid structure of adamantane (B196018) has positioned it as a highly valued building block in the development of materials and pharmaceuticals where thermal robustness is paramount. Its unique cage-like framework imparts exceptional thermal stability, a quality that is conferred to the molecules and polymers that incorporate it. This technical guide provides a comprehensive overview of the thermal stability of adamantane-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways and workflows.

Enhanced Thermal Properties of Adamantane-Containing Polymers

The incorporation of the bulky adamantane cage into polymer backbones is a well-established strategy for significantly enhancing their thermal properties. The rigid structure of adamantane restricts the thermal motion of polymer chains, leading to a notable increase in both the glass transition temperature (Tg) and the thermal decomposition temperature. This enhancement is evident across a range of polymer classes, including polyimides, polyesters, polyamides, and polyacrylates.

Quantitative Thermal Analysis Data

The thermal stability of various adamantane-containing polymers has been quantified using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from TGA are the onset decomposition temperature, often reported as the temperature at which 5% (Td5%) or 10% (Td10%) mass loss occurs, and the temperature of maximum decomposition rate.

| Polymer Class | Specific Polymer | Td5% (°C) | Td10% (°C) | Atmosphere |

| Polyimides | Adamantane-based co-polyimide (Q3) | > 530 | - | - |

| Dicyanate Esters | Adamantane-based dicyanate ester | ~480 | - | - |

| Poly(1,3-adamantane) Derivatives | - | - | 477 - 488 | - |

| Polymethacrylates | Poly(4-(1-adamantyl)phenyl methacrylate) | ~250 (onset) | - | Nitrogen |

| Polymethacrylates | Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | ~250 (onset) | - | Nitrogen |

| Polyurethanes | Adamantane-based polyurethanes (ABPUs) | ~240 (degradation temp) | - | Nitrogen |

Thermal Stability of Adamantane-Containing Small Molecules

| Compound | Analysis Type | Key Findings |

| 1,3-Dimethyladamantane (1,3-DMA) | Thermal Decomposition Kinetics | Rate constants for thermal decomposition are smaller than typical model fuels, indicating high thermal stability. Major gaseous products are methane (B114726) and hydrogen from demethylation and dehydrogenation.[1] |

| Adamantan-2-one | Thermal Behavior Analysis | Used as a precursor in the synthesis of pharmacologically active substances, its thermal behavior has been evaluated to understand the influence of the oxo group on the stability of the hydrocarbon structure.[2][3] |

| Amantadine Hydrochloride | Thermodynamic Properties | Heat capacities and parameters of solid-to-solid phase transitions have been measured to understand its condensed state properties and decomposition. |

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) is the primary technique for assessing the thermal stability of adamantane-containing compounds. The following is a generalized protocol based on established standards such as ASTM E1131.

General Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance, a programmable furnace, a temperature controller, and a gas delivery system.

Procedure:

-

Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed.[4]

-

Crucible Selection: The sample is placed in an inert sample pan, commonly made of platinum or alumina.[4]

-

Instrument Setup: The TGA instrument is calibrated. The desired temperature program and atmosphere are set.

-

Heating Program: The sample is heated at a constant rate, typically 10°C/min or 20°C/min, through a defined temperature range.[4]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen) to study pyrolysis or an oxidative gas (e.g., air) to study oxidative decomposition.[4]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature (Td), the temperature of maximum decomposition rate (from the derivative TGA curve), and the residual mass at the end of the experiment.[4]

Visualization of Experimental and Synthetic Pathways

To further elucidate the processes involved in the study and synthesis of adamantane-containing compounds, the following diagrams, generated using the DOT language, illustrate a typical TGA workflow and a general synthesis pathway for adamantane-based polymers.

Thermal Decomposition Pathways

The exceptional stability of the adamantane cage means that thermal decomposition of its derivatives often initiates at the substituent groups rather than the cage itself. For energetic adamantane compounds, the decomposition is reported to start from the substituents, exhibiting a "Bridgehead Carbon Effect".[4] In the case of 1,3-dimethyladamantane, the primary decomposition products are methane and hydrogen, resulting from demethylation and dehydrogenation reactions.[1] The adamantane core's resistance to cleavage under thermal stress is a key factor in the high char yield observed for many adamantane-containing polymers, as the cage structure can contribute to the formation of a stable carbonaceous residue at elevated temperatures.

Conclusion

The inclusion of the adamantane moiety consistently imparts superior thermal stability to both small molecules and polymers. This is quantitatively demonstrated by high decomposition temperatures and glass transition temperatures. The robust, strain-free cage structure of adamantane resists thermal degradation, making it an invaluable component in the design of high-performance materials for demanding applications in aerospace, electronics, and pharmaceuticals. Further research into the specific decomposition pathways and the thermal behavior of a wider range of adamantane-based drugs will continue to expand the utility of this remarkable hydrocarbon scaffold.

References

A Technical Guide to the Historical Synthesis of Adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and evolving synthetic strategies for adamantane (B196018) and its derivatives. From early theoretical postulates to modern applications in drug discovery, this document details the key synthetic breakthroughs, functionalization methodologies, and the production of medicinally significant adamantane-based compounds.

Discovery and Early Synthetic Endeavors

Adamantane (C₁₀H₁₆), the simplest diamondoid, is a rigid, strain-free, and highly symmetrical tricyclic hydrocarbon.[1] Its existence was first suggested in 1924 by H. Decker.[1] The first isolation of adamantane was from petroleum in 1933 by Czech chemists S. Landa and V. Machacek.[2][3] However, the natural abundance is extremely low, making isolation impractical for large-scale use.[4]

The first attempt at laboratory synthesis was made in 1924 by Hans Meerwein, who reacted formaldehyde (B43269) with diethyl malonate.[1][3] This did not yield adamantane but instead produced a bicyclic compound now known as Meerwein's ester, which would later become a crucial precursor in adamantane chemistry.[1][3]

The First Successful Synthesis: Prelog (1941)

The first successful, albeit inefficient, chemical synthesis of adamantane was accomplished by Vladimir Prelog in 1941.[2][5][6] Starting from Meerwein's ester, Prelog's multi-step synthesis was a landmark achievement but was impractical for producing significant quantities due to its extremely low overall yield.[1][4]

The Game-Changer: Schleyer's Rearrangement (1957)

The field of adamantane chemistry was revolutionized in 1957 when Paul von Ragué Schleyer discovered a remarkably efficient synthesis.[7] Schleyer found that tetrahydrodicyclopentadiene, a readily available petrochemical, could be rearranged to adamantane in a single step using a Lewis acid catalyst like aluminum chloride.[7] This method dramatically increased the yield and made adamantane an affordable and accessible chemical, stimulating widespread research into its properties and derivatives.[7]

Synthesis and Functionalization of the Adamantane Core

With adamantane readily available, focus shifted to its functionalization. The high stability of the adamantane cage makes direct functionalization challenging, often requiring harsh conditions. The bridgehead (tertiary) positions are generally more reactive than the methylene (B1212753) (secondary) positions.

Key functionalization reactions include:

-

Bromination : Adamantane readily reacts with bromine, often with a Lewis acid catalyst, to yield mono-, di-, or polybrominated derivatives, primarily at the bridgehead positions.[4]

-

Carboxylation : The Koch-Haaf reaction, using formic acid and a strong acid, is a common method to introduce a carboxylic acid group at a bridgehead position.

-

Hydroxylation : Direct oxidation can introduce hydroxyl groups.

-

C–H Functionalization : More recent advances involve selective C–H functionalization using methods like photoredox catalysis and hydrogen atom transfer (HAT), allowing for the introduction of various alkyl and other functional groups with high selectivity.[8][9][10]

Synthesis of Adamantane-Based Pharmaceuticals

The unique physicochemical properties of the adamantane scaffold—its rigidity, lipophilicity, and three-dimensional structure—have made it a valuable building block in drug design.[11] It can enhance pharmacokinetic properties like bioavailability and metabolic stability.

Amantadine (B194251) and Rimantadine (Antivirals)

Amantadine was one of the first adamantane derivatives to find clinical use, initially as an antiviral agent against Influenza A.[7] Its synthesis often starts with 1-bromoadamantane. The Ritter reaction, which involves reacting an alkyl halide with a nitrile in the presence of a strong acid, is a key step.

Rimantadine, a more potent analog, can be synthesized via reductive amination of 1-acetyladamantane.[12]

Memantine (B1676192) (Alzheimer's Disease)

Memantine, a non-competitive NMDA receptor antagonist, is used to treat moderate-to-severe Alzheimer's disease.[7] Its synthesis typically starts from 1,3-dimethyladamantane. A key step is the introduction of an amino group at a bridgehead position.

Saxagliptin and Vildagliptin (Diabetes)

Adamantane derivatives are also crucial in modern antidiabetic drugs. Saxagliptin and Vildagliptin are DPP-4 inhibitors used for type 2 diabetes.[13] The synthesis of Saxagliptin involves the key intermediate (S)-N-Boc-3-hydroxyadamantylglycine.[14]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key historical syntheses of adamantane.

Table 1: Historical Syntheses of Adamantane

| Synthesis Method | Precursor | Key Reagents | Yield (%) | Reference |

| Prelog (1941) | Meerwein's Ester | Multi-step process | 0.16 | [1][3][4] |

| Prelog, Refined (1956) | Meerwein's Ester | Hunsdiecker & Hoffmann steps | 6.5 | [1] |

| Schleyer (1957) | Tetrahydrodicyclopentadiene | AlCl₃, HCl | 30-40 | [1] |

| Modern Methods | Tetrahydrodicyclopentadiene | Superacid catalysis | up to 98 | [1] |

Table 2: Synthesis of Key Adamantane-Based Drugs

| Drug | Starting Material | Key Reaction | Overall Yield (%) | Reference |

| Amantadine | 1-Bromoadamantane | Ritter Reaction & Hydrolysis | ~60-70 | [12] |

| Memantine | 1,3-Dimethyladamantane | Nitroxylation & Ritter Reaction | ~83 (improved 2-step) | [15][16] |

| Memantine | 1-Bromo-3,5-dimethyladamantane | Amination with Urea | ~76 | [17] |

| Saxagliptin Intermediate* | 1-Adamantanecarboxylic acid | Multi-step oxidation/amination | ~36-60 | [18][19] |

*Yield for (S)-N-Boc-3-hydroxyadamantylglycine or its precursor 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.

Detailed Experimental Protocols

Schleyer Synthesis of Adamantane (Rearrangement)

Procedure:

-

A solution of endo-tetrahydrodicyclopentadiene (B1210996) (1 part by weight) in carbon disulfide or heptane (B126788) is prepared.

-

Anhydrous aluminum chloride or aluminum bromide (0.5 to 1 part by weight) is added portion-wise to the solution while stirring vigorously. The reaction is exothermic and may require cooling to maintain a temperature of 50-70 °C.

-

Hydrogen chloride gas is bubbled through the mixture to act as a co-catalyst.

-

The mixture is stirred for several hours until the rearrangement is complete (monitored by GC).

-

The reaction is quenched by pouring it onto ice water.

-

The organic layer is separated, washed with water, dried, and the solvent is removed by distillation.

-

Adamantane is purified from the residue by steam distillation or sublimation. The crude product can be recrystallized from methanol.[20]

Synthesis of Amantadine Hydrochloride

Procedure based on the Ritter Reaction:

-

Step 1: N-(1-adamantyl)acetamide. To a stirred mixture of acetonitrile (B52724) and 1-bromoadamantane, concentrated sulfuric acid is added dropwise at a controlled temperature (e.g., 25-30 °C).[12] The mixture is then heated (e.g., 60-65 °C) for several hours.[12] After completion, the reaction mixture is poured onto ice water, causing the product to precipitate. The solid N-(1-adamantyl)acetamide is filtered, washed with water, and dried.

-

Step 2: Hydrolysis to Amantadine. The N-(1-adamantyl)acetamide is refluxed in a solution of sodium hydroxide (B78521) in a high-boiling solvent like diethylene glycol or propylene (B89431) glycol for several hours.[12][21] After cooling, the mixture is diluted with water and extracted with a solvent like dichloromethane.

-

Step 3: Salt Formation. The organic extract containing the amantadine free base is treated with a solution of hydrogen chloride (e.g., 5N aq. HCl or HCl in ether) to precipitate amantadine hydrochloride.[12] The salt is then filtered, washed with a non-polar solvent, and dried.

Two-Step Synthesis of Memantine Hydrochloride

Procedure based on an improved one-pot method:

-

Step 1: Formation of N-Formyl-1-amino-3,5-dimethyl-adamantane. 1,3-Dimethyl-adamantane is slowly added to nitric acid at 20–25 °C and stirred.[16] Formamide (B127407) is then added, and the mixture is heated to approximately 85 °C for 2 hours.[16] After the reaction, the mixture is cooled and quenched with ice-cold water, followed by extraction with dichloromethane.[16]

-

Step 2: Hydrolysis to Memantine Hydrochloride. The crude formamide intermediate from the previous step is mixed with aqueous hydrochloric acid (e.g., 21-36% HCl).[16] The mixture is heated to reflux for 1 hour.[16] The solution is then concentrated under vacuum, and the product is precipitated by cooling, optionally after adding a co-solvent like n-hexane. The resulting white solid is filtered and dried to yield memantine hydrochloride with an overall yield of approximately 83%.[15][16]

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. worldscientific.com [worldscientific.com]

- 6. worldscientific.com [worldscientific.com]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. connectsci.au [connectsci.au]

- 12. alliedacademies.org [alliedacademies.org]

- 13. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jmpm.vn [jmpm.vn]

- 18. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

An in-depth exploration of the adamantane (B196018) core's role in modern drug discovery, detailing its physicochemical advantages, therapeutic applications, and the experimental methodologies underpinning its success.

Introduction: The Adamantane Advantage

Adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure, has emerged as a privileged scaffold in medicinal chemistry. First isolated from crude oil in 1933 and later synthesized in 1941, its utility in drug design became prominent with the discovery of the antiviral activity of amantadine (B194251) in the 1960s. The unique physicochemical properties of the adamantane cage—notably its pronounced lipophilicity, steric bulk, and metabolic stability—offer significant advantages in the design of novel therapeutics.

The incorporation of an adamantane moiety can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Its lipophilic nature can enhance membrane permeability, including passage through the blood-brain barrier, thereby improving bioavailability.[1] The rigid, three-dimensional structure provides a stable anchor for pharmacophoric groups, enabling precise orientation for optimal target engagement. Furthermore, the adamantane core can sterically shield adjacent functional groups from enzymatic degradation, prolonging the drug's half-life.[1]

Core Applications in Drug Discovery

The versatility of the adamantane scaffold is evident in its successful application across a diverse range of therapeutic areas, from infectious diseases to chronic neurodegenerative and metabolic disorders.

Antiviral Agents

The first major therapeutic application of adamantane derivatives was in the treatment of influenza A.

-

Amantadine and Rimantadine: These iconic antiviral drugs function by blocking the M2 proton channel of the influenza A virus, a critical component for viral uncoating and replication within the host cell. However, their effectiveness has been compromised by the emergence of resistant viral strains.[2]

Neuroprotective Agents

Adamantane's ability to cross the blood-brain barrier has made it a valuable scaffold for drugs targeting the central nervous system.

-

Memantine (B1676192): Used in the management of moderate-to-severe Alzheimer's disease, memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking the NMDA receptor channel, memantine mitigates the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in the neuronal damage seen in Alzheimer's disease.

Antidiabetic Agents

More recently, the adamantane moiety has been incorporated into drugs for the treatment of type 2 diabetes.

-

Saxagliptin (B632) and Vildagliptin: These drugs are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, they increase the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control. The adamantane group in these molecules contributes to their binding characteristics and therapeutic efficacy.[1]

Data Presentation: Physicochemical and Pharmacological Properties

The following tables provide a summary of key quantitative data for prominent adamantane-containing drugs, facilitating a comparative analysis of their pharmacological and pharmacokinetic properties.

Table 1: Physicochemical and Pharmacokinetic Parameters of Adamantane-Based Drugs

| Drug | Therapeutic Class | LogP | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t½) (hours) | Metabolism | Excretion |

| Amantadine | Antiviral, Antiparkinsonian | 2.44 | High (~90%) | ~67% | ~12-18 | Minimal | Primarily renal (unchanged) |

| Rimantadine | Antiviral | 3.60 (Calculated) | High (~90%) | ~40% | ~24-36 | Extensively hepatic | Primarily renal (as metabolites) |

| Memantine | NMDA Receptor Antagonist | 3.28 | ~100% | ~45% | ~60-80 | Minimal hepatic metabolism | Primarily renal (unchanged) |

| Vildagliptin | DPP-4 Inhibitor | 1.12 | ~85% | ~9.3% | ~2 | Primarily hydrolysis | Renal |

| Saxagliptin | DPP-4 Inhibitor | 1.40 (Calculated) | ~67% | Negligible (<10%) | ~2.5 (parent), ~27 (DPP-4 inhibition) | Hepatic (CYP3A4/5) to active metabolite | Renal and hepatic |

Table 2: In Vitro Antiviral Activity of Adamantane Derivatives against Influenza A/H3N2

| Compound | 50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL) | Highest Non-toxic Concentration (HNC) (µg/mL) | 50% Inhibitory Concentration (IC50) (µg/mL) | Selectivity Index (SI = CC50/IC50) |

| Amantadine | > 100 | 50 | 12.5 | > 8 |

| Rimantadine | > 100 | 50 | 10.0 | > 10 |

| Glycyl-rimantadine | > 100 | 50 | 7.5 | > 13.3 |

| Leucyl-rimantadine | > 100 | 50 | 15.0 | > 6.7 |

| Tyrosyl-rimantadine | > 100 | 50 | 20.0 | > 5.0 |

Data sourced from a study on synthetic analogues of aminoadamantane as influenza viral inhibitors.[2]

Table 3: Binding Affinity and Inhibition of Adamantane-Based Drugs

| Drug | Target | Parameter | Value |

| Memantine | NMDA Receptor | IC50 | ~0.5-1 µM |

| Ki | ~740 nM | ||

| Saxagliptin | DPP-4 | Ki | 1.3 nM |

| Vildagliptin | DPP-4 | IC50 | 4.5 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of adamantane-containing compounds.

Synthesis of Amantadine Hydrochloride

This protocol describes an improved, environmentally friendly, two-step synthesis of amantadine hydrochloride from 1-bromoadamantane (B121549).

Step 1: Synthesis of N-(1-adamantyl)formamide

-

In a reaction vessel, add 1-bromoadamantane (323 g, 1.5 mol) to formamide (B127407) (600 mL, 15.0 mol) at 85°C and stir.

-

Heat the mixture to 90°C.

-

Slowly add concentrated sulfuric acid (18.6 M, 450 mL, 8.35 mol) dropwise, maintaining the temperature at 90°C.

-

Monitor the reaction by TLC until the 1-bromoadamantane is consumed (approximately 4 hours).

-

After completion, slowly pour the reaction mixture into ice-cold water (2.5 L) and stir at 0-5°C for 1 hour.

-

Filter the precipitated white solid, wash with cool water (3 x 40 mL), and dry by suction.

Step 2: Hydrolysis to Amantadine and Salt Formation

-

The N-(1-adamantyl)formamide obtained from Step 1 is hydrolyzed using an aqueous solution of potassium hydroxide (B78521) in a mixture of water and propylene (B89431) glycol.

-

The resulting amantadine base is then treated with an aqueous solution of hydrochloric acid (5.5 N) to yield amantadine hydrochloride.

-

The resulting aqueous layer is evaporated under vacuum to give a white solid.

-

Add acetone (B3395972) (200 mL), stir at 50°C for 1 hour, and then at 0-5°C for an additional hour.

-

Filter the colorless precipitate and dry under vacuum to yield amantadine hydrochloride.

This improved procedure achieves an overall yield of 81.5% and avoids the use of toxic reagents like oleum, fuming nitric acid, and hazardous solvents like benzene (B151609) and ether.[3]

Synthesis of Memantine Hydrochloride

This protocol outlines a two-step, one-pot synthesis of memantine hydrochloride from 1,3-dimethyladamantane (B135411) with an overall yield of 83%.[4][5]

Step 1: Formation of N-Formyl-1-amino-3,5-dimethyl-adamantane

-

Slowly add 1,3-dimethyl-adamantane (222.5 mL, 1.2 mol) to nitric acid (505 mL, 12.0 mol) at 20–25 °C over 30 minutes with continuous stirring for 1 hour.[4]

-

Add formamide (440 mL, 10.8 mol) to the mixture over 30 minutes.[4]

-

Heat the mixture to 85 °C over 2 hours.[4]

-

After the reaction is complete, cool the mixture to 5–10 °C and pour it into ice-cold water (2000 mL).[4]

-

Extract the product with dichloromethane (B109758) (2400 mL).[4]

Step 2: Hydrolysis and Salt Formation

-

To the organic extract from Step 1, add a mixture of a 36% hydrochloride solution (840 mL, 10.08 mol) and water (720 mL).[4]

-

Stir the mixture for 20 minutes and then heat to reflux for 1 hour.[4]

-

Concentrate the reaction mixture to half its volume.[4]

-

Add n-hexane (300 mL) and heat to reflux for 0.5 hours.[4]

-

Cool the mixture to 5–10 °C for 1 hour to precipitate the product.[4]

-

Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride.[4]

Synthesis of Saxagliptin Intermediate: (S)-N-Boc-3-hydroxy-1-adamantylglycine

This protocol describes a multi-step synthesis of a key intermediate for the DPP-4 inhibitor, saxagliptin.[6]

-

Dibromination of Adamantane: React adamantane with bromine, aluminum bromide, and boron tribromide to produce 1,3-dibromoadamantane (B19736).[6]

-

Glycine Synthesis: Dissolve the 1,3-dibromoadamantane with diethyl acetamidomalonate in petroleum ether and add to an acidic solution containing L-arginine. Refluxing this mixture results in decarboxymethoxylation to yield 3-bromo-1-adamantyl-D-glycine.[6]

-

Hydrolysis: React the bromo-glycine derivative under alkaline conditions at reflux to hydrolyze the bromo group to a hydroxyl group, forming 3-hydroxy-1-adamantyl-D-glycine.[6]

-

Boc Protection: React the 3-hydroxy-1-adamantyl-D-glycine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under alkaline conditions at room temperature to yield the final product, (S)-N-Boc-3-hydroxy-1-adamantylglycine.[6]

Influenza Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of compounds against influenza virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

Agarose or Avicel RC-591

-

Crystal Violet or Neutral Red stain

-

Test compounds (adamantane derivatives)

-

12-well or 48-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in plates and grow until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM containing TPCK-treated trypsin.

-

Infection: Aspirate the culture medium from the cells and infect the monolayer with the virus dilutions for 1 hour at 37°C.

-

Compound Treatment: Prepare an overlay medium by mixing equal volumes of 2x DMEM and 1.6% Avicel (or 1.8% agarose) and add TPCK-treated trypsin to a final concentration of 1 µg/mL. Add varying concentrations of the test compounds to the overlay medium.

-

Overlay: After the 1-hour virus adsorption period, remove the virus inoculum and add the overlay medium containing the test compounds to the cells.

-

Incubation: Incubate the plates at 35-37°C for 18-72 hours, until visible plaques are formed.

-

Fixation and Staining: Fix the cells with 4% formalin. Remove the overlay and stain the cell monolayer with crystal violet or neutral red. The areas of cell death (plaques) will appear as clear zones.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the processes involved in the discovery and evaluation of adamantane-based drugs is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key concepts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Amides using 1-Adamantanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane (B196018) moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, is a privileged scaffold in medicinal chemistry and drug discovery. Its incorporation into bioactive molecules can significantly enhance their pharmacological profiles, including improved metabolic stability, increased lipophilicity for better membrane permeability, and precise spatial orientation of functional groups for optimal target binding.[1][2][3][4][5] Adamantane-containing compounds have found clinical use in treating a range of diseases, from viral infections to neurodegenerative disorders.[3]

The synthesis of adamantane amides via the reaction of 1-adamantanecarbonyl chloride with various amines is a robust and versatile method for introducing this unique scaffold. This protocol provides a detailed overview of the synthesis, applications, and experimental procedures for preparing adamantane amides.

General Reaction Scheme

The synthesis of N-substituted amides from this compound is typically achieved through a nucleophilic acyl substitution reaction with a primary or secondary amine. The reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct.[6][]

Reaction:

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.[8][9]

Applications in Drug Discovery

The adamantane cage can serve as a lipophilic "bullet" to improve the pharmacokinetic properties of drug candidates.[1] Adamantane amides have been investigated for various therapeutic targets:

-

P2X7 Receptor Antagonists: Adamantane amides have been developed as potent antagonists of the P2X7 receptor, which is implicated in inflammatory processes.[1][3]

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: N-adamantyl derivatives have shown inhibitory activity against sEH, an enzyme involved in inflammation and hypertension.[1]

-

Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the adamantyl group can enhance blood-brain barrier permeability, making it a useful scaffold for CNS drug discovery.[3]

-

Antiviral Agents: The foundational adamantane drug, amantadine (B194251) (1-aminoadamantane), highlights the utility of this scaffold in developing antiviral therapies.[1][2]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-1-adamantanecarboxamide

This protocol is a standard procedure for the acylation of amines with this compound, often referred to as the Schotten-Baumann reaction.[6]

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA))

-

Aprotic solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF))

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a stirred solution of the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C (ice bath), add a solution of this compound (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-